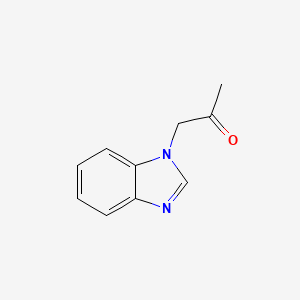

1-(1h-Benzimidazol-1-Yl)propan-2-One

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(1h-Benzimidazol-1-Yl)propan-2-One” is a chemical compound with the formula C₁₀H₁₀N₂O . It is a subclass of chemical compounds and has a mass of 174.079±0 dalton .

Synthesis Analysis

The synthesis of 1-(1h-Benzimidazol-1-Yl)propan-2-One involves several steps. One method involves the reaction of 2-chloromethyl-1H-benzoimidazole, morpholine, bromoacetone, hydroxylamine, and a haloalkane (or benzyl halide) . Another method involves the synthesis of a new asymmetric bis-benzimidazole ligand, 1,3-bis (1 H -benzimidazol-2-yl)-propan-1-one (L), using known methods .Molecular Structure Analysis

The molecular structure of 1-(1h-Benzimidazol-1-Yl)propan-2-One was elucidated by IR, 1 H NMR, elemental analysis, and MS . The compound has a canonical SMILES structure of CC(=O)CN1C=NC2=CC=CC=C21 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1h-Benzimidazol-1-Yl)propan-2-One include a mass of 174.079±0 dalton . More detailed properties such as melting point, solubility, etc., are not provided in the sources.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Analysis

The compound 1-(1H-Benzimidazol-1-Yl)propan-2-One and its derivatives have been the subject of various synthetic and structural studies. For instance, Rashid et al. (2012) synthesized a related compound, 1-(1H-Benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4- oxadiazol-2-yl)propan-1-one, confirming its structure through IR, 1H-NMR, 13C-NMR, MS, and CHN analyses (Rashid, Husain, Mishra, Ahmed, & Siddique, 2012). Similarly, Tavman (2012) prepared various Zn(II) complexes of an asymmetric bis-benzimidazole ligand, including 1,3-bis(1H-benzimidazol-2-yl)-propan-1-one, and characterized them using spectroscopic methods (Tavman, 2012).

2. Anticancer Applications

Several studies have explored the potential anticancer applications of benzimidazole derivatives. Husain et al. (2012) designed and synthesized benzimidazole bearing oxadiazole and triazolo-thiadiazoles as anticancer agents, showing significant growth inhibition in certain cancer cell lines (Husain, Rashid, Mishra, Parveen, Shin, & Kumar, 2012). Paul et al. (2015) synthesized new benzimidazole-containing compounds and evaluated their cytotoxicity against various human cancer cell lines, revealing substantial in vitro cytotoxic effects (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

3. Antifungal and Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antifungal and antimicrobial properties. Zhang et al. (2012) synthesized novel 1H-benzimidazol-1-yl acetates and propionates, demonstrating high antifungal activities against certain fungi (Zhang, Zhou, Li, & Jiang, 2012). Additionally, a study by Alpan, Gunes, and Topçu (2007) found that certain benzimidazole derivatives are active inhibitors of mammalian type I DNA topoisomerases, suggesting potential antimicrobial applications (Alpan, Gunes, & Topçu, 2007).

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives have a broad range of biological activity, including antifungal , antibacterial , antiviral , antitumor , and antiparasitic activities. Therefore, the targets can be diverse depending on the specific derivative and its functional groups.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often resulting in the inhibition of essential biological processes . For instance, some benzimidazole derivatives can inhibit the polymerization of tubulin into microtubules, a critical process for cell division .

Biochemical Pathways

For instance, benzimidazole derivatives can interfere with DNA synthesis, protein synthesis, and cellular division, among other processes .

Pharmacokinetics

The benzimidazole core is a well-studied moiety in medicinal chemistry, and modifications to this core can significantly influence these properties .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often resulting in the inhibition of growth or induction of death in targeted cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of benzimidazole derivatives .

Eigenschaften

IUPAC Name |

1-(benzimidazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8(13)6-12-7-11-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVJBZMVMCCCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)

![Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2374874.png)

![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)

![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)

![1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one](/img/structure/B2374881.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)

![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)

![1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2374893.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)